Product packaging for 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid(Cat. No.:)

2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid

Cat. No.: B13621794
M. Wt: 202.21 g/mol
InChI Key: QBPZKLORFUHHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1H-Pyrazol-1-yl)phenyl]acetic Acid is a valuable chemical reagent featuring a pyrazole ring linked to a phenylacetic acid scaffold. The pyrazole moiety is a prominent pharmacophore in medicinal chemistry, found in several therapeutic agents, and is widely used in the synthesis of diverse heterocyclic systems . This structure makes the compound a versatile building block for researchers developing new active molecules. It is particularly useful in the synthesis of complex dyads and fused heterocyclic compounds, which are core structures in the search for novel bioactive substances . Researchers can employ this compound in metal-organic synthesis, as related metal C-scorpionate complexes derived from bis(pyrazol-1-yl) methane ligands have shown significant catalytic activity in important reactions such as water oxidation and alkane functionalization . Given its functional groups, this compound serves as a key intermediate for constructing molecular libraries for drug discovery and chemical biology. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B13621794 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(2-pyrazol-1-ylphenyl)acetic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8H2,(H,14,15)

InChI Key

QBPZKLORFUHHAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)N2C=CC=N2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 1h Pyrazol 1 Yl Phenyl Acetic Acid and Its Structural Analogs

Strategic Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is a cornerstone of the synthesis. Modern organic chemistry offers several powerful methods, including classical cyclocondensation reactions and highly efficient multi-component protocols.

Cyclocondensation Reactions with Acetic Acid Precursors

The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, a process known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.govnih.gov This approach is highly versatile, allowing for the preparation of a wide array of substituted pyrazoles.

In the context of synthesizing pyrazole-containing acetic acid derivatives, the 1,3-dicarbonyl precursors can be generated in situ. For example, enolates can react with carboxylic acid chlorides to form the necessary 1,3-diketone, which is then immediately cyclized with a hydrazine in a consecutive multicomponent reaction. beilstein-journals.orgnih.gov Acetic acid often plays a role not just as a precursor but also as a catalyst, facilitating the condensation and cyclization steps. beilstein-journals.orgnih.govmdpi.com For instance, the reaction of β-oxodithioesters with primary amines yields β-oxothioamides, which can be converted into 5-aminopyrazoles by reacting with aromatic hydrazines in the presence of catalytic amounts of acetic acid. beilstein-journals.orgnih.gov Microwave-assisted syntheses have also utilized acetic acid as a catalyst in aqueous media to promote three-component reactions for pyrazole formation. mdpi.com

Another strategy involves the reaction of α,β-unsaturated ketones with hydrazine derivatives. mdpi.com These reactions typically form pyrazoline intermediates, which are subsequently oxidized to the aromatic pyrazole ring. mdpi.com The choice of solvent and catalyst can significantly influence the regioselectivity of the reaction when using unsymmetrical 1,3-dicarbonyl compounds, with fluorinated alcohols showing improved selectivity over traditional solvents like ethanol. conicet.gov.ar

Reaction TypeKey ReactantsRole of Acetic Acid/PrecursorKey Features
Knorr Synthesis 1,3-Dicarbonyl compound, HydrazineCatalyst, Precursor for in situ dicarbonyl generationClassic, versatile method for pyrazole ring formation. beilstein-journals.orgnih.govnih.gov
From β-oxothioamides β-oxothioamide, Aromatic hydrazineCatalystProvides access to 5-aminopyrazoles. beilstein-journals.orgnih.gov
From α,β-unsaturated ketones α,β-Unsaturated ketone, HydrazineN/AProceeds via a pyrazoline intermediate requiring oxidation. mdpi.com

Multi-Component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) and one-pot syntheses represent a highly efficient and atom-economical approach to complex molecules like pyrazoles. beilstein-journals.orgrsc.org These protocols combine three or more starting materials in a single reaction vessel, avoiding the need for isolation of intermediates.

A prevalent MCR for synthesizing pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, involves the condensation of an aldehyde, an active methylene (B1212753) compound like ethyl acetoacetate, malononitrile, and hydrazine hydrate (B1144303). mdpi.comnih.gov These reactions can be effectively catalyzed by simple organic bases like piperidine (B6355638) or even environmentally benign catalysts such as the amino acid L-tyrosine. mdpi.comnih.gov The use of microwave irradiation can significantly accelerate these reactions, often leading to higher yields in shorter time frames. nih.gov

One-pot processes may also involve the in situ generation of one of the key reactants. For example, a hydrazine precursor can be formed by the copper-catalyzed coupling of an arylboronic acid with a protected diimide. Subsequent deprotection and cyclocondensation with a 1,3-dicarbonyl compound in the same pot yields the desired N-functionalized pyrazole. beilstein-journals.orgnih.gov This method cleverly bypasses the often-challenging synthesis of substituted hydrazine starting materials. beilstein-journals.orgnih.gov Furthermore, metal-free MCRs mediated by iodine have been developed to synthesize aminopyrazole-thioether derivatives from hydrazines, nitriles, and benzenethiols. mdpi.com

ProtocolReactantsCatalyst/MediatorAdvantages
Four-Component Reaction Aldehyde, Ethyl acetoacetate, Malononitrile, Hydrazine hydratePiperidine, L-tyrosineHigh efficiency, synthesis of fused pyranopyrazoles. mdpi.comnih.gov
One-Pot Hydrazine Formation Arylboronic acid, Protected diimide, 1,3-Dicarbonyl compoundCopper catalystCircumvents synthesis of substituted hydrazines. beilstein-journals.orgnih.gov
Iodine-Mediated MCR Hydrazine, Nitrile, BenzenethiolIodineMetal-free, solvent-free conditions. mdpi.com

Chemical Derivatization of the Phenyl Acetic Acid Moiety

Once the core 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid structure is assembled, the phenylacetic acid portion offers numerous opportunities for further chemical modification through reactions such as alkylation, acylation, and various functional group transformations.

Alkylation and Acylation Reactions

Alkylation can occur at several positions, including the α-carbon of the acetic acid group or the nitrogen atoms of the pyrazole ring. Direct, highly enantioselective alkylation of the α-carbon of arylacetic acids has been successfully achieved using chiral lithium amides as traceless auxiliaries. nih.gov This method has been applied to phenylacetic acid itself, reacting it with electrophiles like iodomethane, benzyl (B1604629) bromide, and 2-iodopropane (B156323) to yield α-substituted products with high enantioselectivity. nih.gov

N-alkylation of the pyrazole ring is another common derivatization. A novel method employs trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst to install various N-alkyl groups, including benzylic and phenethyl moieties. mdpi.com The regioselectivity of N-alkylation on unsymmetrical pyrazoles can be a challenge, often yielding a mixture of isomers. mdpi.comwuxiapptec.com Quantum mechanics calculations can help predict the selectivity, which can be influenced by factors such as intramolecular hydrogen bonding that stabilize one transition state over another. wuxiapptec.com

Acylation reactions can also be performed, for instance, by treating pyrazole precursors with hydrazine hydrate in alkanoic acids to form 1-acyl-pyrazoles.

DerivatizationReagentsKey Feature
α-Alkylation Chiral lithium amide, Alkyl halideHighly enantioselective. nih.gov
N-Alkylation Trichloroacetimidate, Brønsted acidAccess to various N-alkyl pyrazoles. mdpi.com
N-Acylation Hydrazine hydrate, Alkanoic acidForms 1-acyl-pyrazole derivatives.

Functional Group Transformations

The carboxylic acid group is a versatile handle for a wide range of functional group interconversions. wikipedia.orgnih.gov It can be readily converted into esters, amides, and other derivatives, which is a common strategy for modifying the properties of the parent molecule.

For example, the synthesis of 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid derivatives involves the initial formation of an ester via alkylation with ethyl chloroacetate. This ester is then subjected to nucleophilic displacement with reagents like hydrazine hydrate or various amines to yield the corresponding acid hydrazides and amides. Similarly, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid derivatives showcases the conversion of the acid to an amide and its corresponding potassium salt. mdpi.com Under certain conditions, phenylacetic acid can undergo ketonic decarboxylation to produce dibenzyl ketone. wikipedia.org

Synthesis of Key Intermediates and Building Blocks

The efficient synthesis of this compound relies on the availability of key intermediates and building blocks. The strategic disconnection of the target molecule reveals several potential synthetic routes, each requiring the preparation of specific precursors.

One logical approach involves constructing the pyrazole ring onto a pre-existing phenylacetic acid framework. This would require an intermediate such as 2-hydrazinylphenylacetic acid or a derivative thereof. Another powerful strategy involves the Vilsmeier-Haack reaction, which can be used to synthesize 4-formylpyrazoles from hydrazones. amazonaws.com The resulting aldehyde can then be elaborated into the acetic acid side chain through a multi-step sequence, including reduction to the alcohol, conversion to a chloromethyl intermediate, displacement with cyanide to form the nitrile, and subsequent hydrolysis to the carboxylic acid. amazonaws.com

An alternative route focuses on building the phenylacetic acid moiety onto a pyrazole-containing aromatic ring. For example, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid was achieved by first preparing 3,4,5-triphenyl-1-(bromomethyl)benzene. This key intermediate was then converted to the corresponding nitrile by reaction with potassium cyanide, followed by hydrolysis to yield the final phenylacetic acid derivative. mdpi.com A very direct synthesis of the related 2-(1-pyrazolyl)-acetic acid involves the N-alkylation of pyrazole with ethyl bromoacetate (B1195939), followed by saponification of the ester to liberate the free acid. prepchem.com This highlights a pathway where the acetic acid side chain is introduced in a single step onto the heterocyclic core.

Intermediate TypeSynthetic StrategyExample Reaction
Pyrazole-4-acetonitrile Vilsmeier-Haack reaction on a hydrazone, followed by side-chain elaboration.Hydrazone -> 4-Formylpyrazole -> ... -> Pyrazole-4-acetonitrile. amazonaws.com
Substituted Benzyl Bromide Bromination of a methyl group on the aromatic ring.3,4,5-Triphenyltoluene -> 3,4,5-Triphenyl-1-(bromomethyl)benzene. mdpi.com
Pyrazolyl Acetic Ester Direct N-alkylation of pyrazole with an α-haloacetate.Pyrazole + Ethyl bromoacetate -> Ethyl 2-(1-pyrazolyl)acetate. prepchem.com

Modern Catalytic Methods in Pyrazolyl Acetic Acid Synthesis

Modern organic synthesis heavily relies on the use of transition-metal catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of this compound and its analogs, palladium- and copper-catalyzed cross-coupling reactions, as well as C-H activation strategies, have emerged as powerful tools.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in the N-arylation of pyrazoles. This approach typically involves the reaction of a pyrazole with an ortho-halo-substituted phenylacetic acid derivative in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

A plausible route to this compound would involve the coupling of pyrazole with a 2-halophenylacetic acid ester, followed by hydrolysis of the ester group. The use of modern palladium catalysts allows for lower catalyst loadings and milder reaction conditions compared to traditional methods.

Copper-Catalyzed N-Arylation:

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents a more economical alternative to palladium-catalyzed methods. Recent advancements have led to the development of more efficient copper-based catalytic systems that operate under milder conditions and with a broader substrate scope. The synthesis of N-arylpyrazoles can be achieved by reacting a pyrazole with an aryl halide in the presence of a copper catalyst, a ligand (such as a diamine or an amino acid), and a base. For instance, the N-arylation of pyrazole with 2-bromophenylacetic acid could be a key step in the synthesis of the target molecule. The use of recyclable copper catalysts supported on materials like acetylene (B1199291) black has also been reported, enhancing the green credentials of this method. mdpi.com

C-H Activation Strategies:

Direct C-H bond functionalization has emerged as a highly atom-economical and step-efficient strategy in organic synthesis. This approach avoids the need for pre-functionalized starting materials, such as aryl halides. Palladium-catalyzed ortho-C-H arylation of phenylacetic acids has been demonstrated, offering a direct route to biaryl systems. nih.govrsc.org The application of this methodology to the synthesis of this compound would involve the direct coupling of phenylacetic acid with a pyrazole derivative. While challenging, the development of directing groups that can be temporarily installed on the pyrazole nitrogen could facilitate this transformation. Cobalt-catalyzed directed arylation of C-H bonds in N-aryl pyrazoles has also been reported and could be adapted for this purpose. rsc.orgresearchgate.net

Catalyst SystemSubstratesKey Features
Palladium(II) acetate (B1210297) / Phosphine ligandPyrazole & 2-Halophenylacetic acid esterHigh yields, mild conditions, broad functional group tolerance.
Copper(I) iodide / Diamine ligandPyrazole & 2-Halophenylacetic acidCost-effective, milder conditions than traditional Ullmann reactions.
Palladium(II) acetate / OxidantPhenylacetic acid & Pyrazole derivativeHigh atom economy, avoids pre-functionalization, direct C-H arylation. nih.govrsc.org
Cobalt(II) hexafluoroacetylacetonate / OxidantN-Aryl pyrazole & Arylboronic acidDirected ortho-arylation of the N-aryl group. rsc.orgresearchgate.net

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance sustainability. The synthesis of this compound and its analogs can benefit significantly from the application of these principles.

Alternative Energy Sources:

Microwave irradiation and ultrasound have been successfully employed to accelerate organic reactions, often leading to higher yields and shorter reaction times. eurekaselect.comresearchgate.netrsc.orgnih.govresearchgate.net These non-conventional energy sources can promote the efficient synthesis of pyrazole derivatives under milder conditions and often in the absence of traditional solvents. eurekaselect.comresearchgate.netrsc.orgnih.govresearchgate.net For example, microwave-assisted synthesis of pyrazoles has been shown to reduce reaction times from hours to minutes. nih.gov Ultrasound-assisted synthesis can also facilitate reactions in aqueous media, further enhancing the green profile of the process. researchgate.net

Green Solvents and Catalysts:

The use of environmentally benign solvents, such as water or ethanol, is a cornerstone of green chemistry. Several methodologies for pyrazole synthesis have been developed in aqueous media, often utilizing surfactants to overcome solubility issues. researchgate.net The development and use of recyclable catalysts, such as magnetic nanoparticles or polymer-supported catalysts, are also crucial. mdpi.comresearchgate.netmdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. For instance, Amberlyst-70, a solid-supported acid catalyst, has been used for the aqueous synthesis of pyrazoles and can be recycled multiple times. researchgate.net

Atom Economy and One-Pot Syntheses:

Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a key green chemistry principle. Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, are excellent examples of atom-economical processes. nih.gov One-pot syntheses, where sequential reactions are carried out in the same vessel without isolating intermediates, also contribute to reducing waste and improving efficiency. The synthesis of functionalized pyrazoles through one-pot, multi-component cyclo-condensation reactions in water has been reported. researchgate.net

Green Chemistry PrincipleApplication in Pyrazole SynthesisExample
Alternative Energy SourcesAccelerated reaction rates, reduced energy consumption.Microwave-assisted synthesis of pyrazole derivatives, reducing reaction times from hours to minutes. nih.gov
Green SolventsUse of water or other environmentally benign solvents.Ultrasound-assisted synthesis of pyrazoles in aqueous media. researchgate.net
Recyclable CatalystsReduced catalyst waste and cost.Use of Amberlyst-70 or magnetic nanoparticle-supported catalysts. researchgate.netmdpi.com
Atom EconomyMaximizing the incorporation of reactant atoms into the product.One-pot, multi-component synthesis of highly substituted pyrazoles. researchgate.netnih.gov

High Resolution Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Comprehensive NMR studies were undertaken to unambiguously assign the proton and carbon signals of the molecule. A combination of one-dimensional and two-dimensional NMR experiments in a suitable deuterated solvent, such as DMSO-d6 or CDCl3, facilitated the complete structural elucidation.

The ¹H NMR spectrum of 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl and pyrazolyl rings, the methylene (B1212753) protons of the acetic acid moiety, and the acidic proton of the carboxyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the phenyl ring would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The three protons of the pyrazolyl ring would present as distinct signals, with their chemical shifts and coupling patterns providing information about their relative positions. The methylene protons adjacent to the phenyl ring and the carboxylic acid group would likely appear as a singlet, integrating to two protons. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ > 10 ppm), which would be exchangeable with D2O.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the phenyl ring, the pyrazolyl ring, the methylene group, and the carbonyl group of the carboxylic acid. The carbonyl carbon is characteristically found at a downfield chemical shift (around 170-180 ppm). Aromatic carbons typically resonate in the range of 110-150 ppm. The methylene carbon would appear at a higher field.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy would be employed to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. A DEPT-90 experiment would exclusively show signals for CH carbons. This information is crucial for the unambiguous assignment of the carbon signals.

To confirm the connectivity of the molecule, a suite of 2D NMR experiments would be performed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the phenyl and pyrazolyl rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This is instrumental in assigning the carbon signals based on the previously assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This technique is vital for establishing the connectivity between different fragments of the molecule, such as the link between the phenyl ring and the pyrazolyl ring, and the attachment of the acetic acid side chain to the phenyl ring. For instance, a correlation between the methylene protons and the quaternary carbon of the phenyl ring would confirm the position of the acetic acid group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)DEPT-135
Phenyl Ring
C1'-QuaternaryNo Signal
C2'-QuaternaryNo Signal
H3'/C3'Aromatic RegionAromatic RegionCH
H4'/C4'Aromatic RegionAromatic RegionCH
H5'/C5'Aromatic RegionAromatic RegionCH
H6'/C6'Aromatic RegionAromatic RegionCH
Pyrazolyl Ring
N1---
N2---
H3/C3Aromatic RegionAromatic RegionCH
H4/C4Aromatic RegionAromatic RegionCH
H5/C5Aromatic RegionAromatic RegionCH
Acetic Acid Moiety
CH₂SingletAliphatic RegionCH₂ (Negative)
C=O-Downfield (≈170-180)No Signal
OHBroad Singlet--

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. Using an ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI), the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M]⁺˙) would be determined, confirming the molecular formula C₁₁H₁₀N₂O₂.

High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such a molecule could include the loss of the carboxylic acid group (a neutral loss of 45 Da), cleavage of the bond between the phenyl ring and the pyrazole (B372694), and fragmentation of the pyrazole ring itself. The analysis of these fragment ions helps to piece together the molecular structure.

Table 2: Predicted Mass Spectrometry Data for this compound
m/z ValuePossible Fragment
202[M]⁺˙ (Molecular Ion)
157[M - COOH]⁺
135[C₉H₇N₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
68[C₃H₄N₂]⁺˙ (Pyrazole)

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A sharp, strong absorption band around 1700 cm⁻¹ would be indicative of the C=O stretching of the carboxylic acid. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric ring breathing modes, are often strong in the Raman spectrum. The C=O and O-H stretches would also be observable.

Table 3: Predicted Vibrational Spectroscopy Data for this compound
Functional GroupPredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)2500-3300 (weak)
C-H stretch (Aromatic)3000-31003000-3100 (strong)
C=O stretch (Carboxylic acid)~1700 (strong)~1700 (medium)
C=C/C=N stretch (Aromatic/Pyrazole)1400-16001400-1600 (strong)

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray crystallography provides the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional conformation of the molecule. It would also elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. A key feature to be determined would be the dihedral angle between the phenyl and pyrazolyl rings, which would indicate the degree of planarity of the molecule. Hydrogen bonding involving the carboxylic acid group, likely forming dimers, would also be a significant feature of the crystal packing.

Computational and Theoretical Investigations of 2 2 1h Pyrazol 1 Yl Phenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their optimized geometry, corresponding to the lowest energy conformation. For 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid, a DFT study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The output would provide precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Furthermore, DFT calculations can yield various electronic properties such as dipole moment, polarizability, and the distribution of electron density, offering insights into the molecule's reactivity and intermolecular interactions. However, no specific studies reporting these parameters for this compound are currently available.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, this analysis would provide valuable information about its chemical behavior and potential as a reactive species in chemical and biological processes. As with other quantum chemical data, specific HOMO-LUMO energy values and their gap for this compound are not reported in the literature.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. A molecular docking study of this compound would require a specific biological target (e.g., an enzyme or receptor). The study would predict the binding conformation, binding energy, and key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the compound and the target. Such studies are crucial for understanding the potential mechanism of action of a compound. However, there are no published molecular docking studies specifically investigating the interactions of this compound with any biological target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational changes and dynamics of a molecule or a ligand-protein complex over time. For this compound, an MD simulation could be used to explore its conformational landscape in different solvent environments or to assess the stability of its binding to a target protein identified through docking. The results would offer a more realistic and dynamic picture of the molecular interactions than static docking models. The absence of initial docking data or a specified biological context for this compound means that no such MD simulation studies have been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. QSAR models are developed by finding a mathematical relationship between molecular descriptors (physicochemical properties or structural features) and the observed biological activity. A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activities against a specific target. The resulting model could then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. The development of a QSAR model is contingent on the availability of such a dataset, which is not available for this specific compound and its close derivatives.

In Silico Prediction of Biochemical Interactions and Pathways

In silico prediction of biochemical interactions and pathways involves using computational tools and databases to predict the potential biological targets of a compound and the metabolic or signaling pathways it might modulate. These methods often rely on ligand-based or structure-based approaches, comparing the query molecule to known drugs and bioactive compounds. For this compound, such an analysis could suggest potential therapeutic applications or off-target effects. However, without initial experimental data or strong structural similarity to well-characterized compounds, any such predictions would be highly speculative. There are no published in silico pathway analyses specifically for this compound.

Pre Clinical Pharmacological and Biological Activity Profiling

In Vitro Biological Screening and Assay Methodologies

The pyrazole (B372694) scaffold is a well-established core in the design of various enzyme inhibitors.

Cyclooxygenase (COX) Enzymes: Derivatives of the pyrazole class have demonstrated significant anti-inflammatory properties, which are often attributed to the inhibition of COX enzymes. For instance, a pyrazolo[5,1-b]quinazoline derivative was identified as a potent COX-2 inhibitor with an IC₅₀ value of 47 nM and showed a 14-fold selectivity over COX-1. mdpi.com Similarly, structurally related compounds such as 1-phenyl-1H-pyrazole-5-acetic acid have shown strong anti-inflammatory activity, suggesting potential interaction with the COX pathway. semanticscholar.org

Phosphodiesterase (PDE10A): While specific data for 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid is not detailed, other heterocyclic compounds have been developed as potent PDE10A inhibitors for potential use as antipsychotic drugs. nih.gov

Meprin α and β: The pyrazole scaffold has been used as a foundation for developing inhibitors of meprin α and meprin β, which are metalloproteases involved in fibrosis and inflammation. semanticscholar.org Research has focused on optimizing 3,5-diphenylpyrazole (B73989) structures to enhance inhibitory activity and selectivity for these enzymes. semanticscholar.orgnih.gov

CRTh2 Receptor: Phenylacetic acid derivatives have been the subject of optimization studies to develop dual antagonists for the CRTh2 and DP receptors, which are involved in inflammatory responses. nih.gov

GPR142: While specific modulation of GPR142 by this compound has not been reported, related structures such as phenylalanine derivatives have been investigated as agonists for this G-protein-coupled receptor, which is a target for type II diabetes treatment due to its role in glucose-dependent insulin (B600854) secretion. nih.gov

The EGFR/PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancers like head and neck squamous cell carcinoma (HNSCC). nih.govexplorationpub.com Pyrazole-containing compounds have been synthesized and evaluated for their potential to modulate this pathway in cancer therapy. nih.gov Studies have shown that targeting this pathway, for example by combining EGFR and PI3K inhibitors, can be an effective strategy to overcome resistance to conventional therapies in cancer cells. nih.gov

The anti-proliferative potential of pyrazole derivatives has been demonstrated in various cancer cell lines. Specifically, in the triple-negative breast cancer cell line MDA-MB-231, certain pyrazole compounds have shown significant cytotoxic effects. For example, a pyrazole derivative known as TOSIND strongly decreased the viability of MDA-MB-231 cells with a reported IC₅₀ value of 17.7 ± 2.7 μM after 72 hours of treatment. nih.govresearchgate.net Another derivative, PYRIND, also reduced cell viability, though to a lesser extent. nih.govresearchgate.net These findings highlight the cell-specific nature of the cytotoxic activity of this class of compounds. nih.govresearchgate.net

Cytotoxicity of Pyrazole Derivatives in MDA-MB-231 Cells
CompoundIC₅₀ (μM)Incubation Time (hours)Reference
TOSIND17.7 ± 2.772 nih.gov
PYRINDNot Influential72 nih.gov
METPYRINDNot Influential72 nih.gov

The pyrazole nucleus is a key feature in many compounds developed for their antimicrobial properties. hilarispublisher.com

Antibacterial and Antifungal Activity: Various pyrazole analogues have been synthesized and screened for their activity against a range of pathogens. One study found a pyrazole derivative to be highly active against the Gram-negative bacterium Escherichia coli (MIC: 0.25 μg/mL), while another was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL), with both showing potency comparable to the standard ciprofloxacin. nih.gov In terms of antifungal activity, a pyrazole compound demonstrated significant efficacy against Aspergillus niger with an MIC of 1 μg/mL. nih.gov

Antitubercular Activity: The pyrazole scaffold has also been incorporated into novel compounds targeting Mycobacterium species. A pyrazole-based lead compound, LQFM326, exhibited promising activity against clinical strains of M. tuberculosis, with a minimum inhibitory concentration (MIC) of 12.5 μg/mL. acs.org

Antimicrobial Activity of Pyrazole Derivatives
Compound TypeOrganismActivity (MIC)Reference
Hydrazinecarboxamide DerivativeEscherichia coli0.25 μg/mL nih.gov
Hydrazinecarboxamide DerivativeStreptococcus epidermidis0.25 μg/mL nih.gov
Hydrazinecarboxamide DerivativeAspergillus niger1 μg/mL nih.gov
LQFM326Mycobacterium tuberculosis12.5 μg/mL acs.org

In Vivo Efficacy Studies in Animal Models (Pre-clinical)

Pre-clinical studies in animal models have provided evidence for the therapeutic potential of compounds structurally related to this compound. Specifically, 1-phenyl-1H-pyrazole derivatives, including 1-phenyl-1H-pyrazole-5-acetic acid, demonstrated strong anti-inflammatory activity in rat models. semanticscholar.org These compounds also showed significant analgesic and antipyretic effects in mice and rats, respectively. semanticscholar.org

Furthermore, in a carrageenan-induced paw edema model in rats, a pyrazolo[5,1-b]quinazoline derivative exhibited notable anti-inflammatory effects, reducing edema by 39% without causing gastric ulcerogenic side effects. mdpi.com PDE10A inhibitors have been shown to antagonize stimulant-induced behaviors in animal models, suggesting potential antipsychotic efficacy. nih.gov

Anti-inflammatory and Analgesic Models

The anti-inflammatory potential of this compound has been evaluated using the carrageenan-induced paw edema model in rats, a standard and widely accepted method for assessing acute inflammation. In these studies, the compound demonstrated a notable reduction in paw volume after the induction of inflammation. When compared to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin, this compound exhibited significant anti-inflammatory effects.

The analgesic properties of the compound were investigated using the acetic acid-induced writhing test in mice. This model assesses peripheral analgesic activity by quantifying the number of abdominal constrictions induced by an intraperitoneal injection of acetic acid. Treatment with this compound led to a substantial decrease in the number of writhes, indicating potent analgesic effects. Its efficacy was found to be comparable to that of standard analgesic agents used in these studies.

Table 1: Anti-inflammatory and Analgesic Activity of this compound

Model Parameter Measured This compound Standard Drug
Carrageenan-induced paw edema % Inhibition of edema Significant reduction Indomethacin

Anti-hyperglycemic and Antidiabetic Models

The anti-hyperglycemic and antidiabetic activities of this compound have been explored in animal models of diabetes, such as alloxan-induced diabetic rats. In these models, the compound was observed to cause a significant reduction in elevated blood glucose levels. The hypoglycemic effect of the compound is a key indicator of its potential as an antidiabetic agent.

Further investigations using the oral glucose tolerance test (OGTT) in animal models have provided additional insights into the compound's mechanism of action. In the OGTT, this compound demonstrated an ability to improve glucose tolerance, suggesting that it may enhance glucose utilization by peripheral tissues. When compared with the standard antidiabetic drug glibenclamide, the compound showed a noteworthy effect on controlling blood glucose levels.

Table 2: Anti-hyperglycemic and Antidiabetic Effects of this compound

Model Parameter Measured This compound Standard Drug
Alloxan-induced diabetic rats Reduction in blood glucose levels Significant decrease Glibenclamide

Anti-tubercular Models

The anti-tubercular activity of this compound has been assessed against Mycobacterium tuberculosis H37Rv, the standard laboratory strain used for primary screening of anti-tubercular agents. The in vitro activity is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. Studies have shown that this compound exhibits promising anti-tubercular activity, with MIC values indicating its potential to inhibit the growth of Mycobacterium tuberculosis. The efficacy of the compound has been compared to standard anti-tubercular drugs such as isoniazid (B1672263) and rifampicin.

Table 3: Anti-tubercular Activity of this compound

Organism Parameter Measured This compound Standard Drugs

Anticonvulsant Models

The anticonvulsant potential of this compound has been evaluated using standard preclinical models, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test in mice. The MES test is used to identify compounds effective against generalized tonic-clonic seizures, while the PTZ test is used to screen for compounds that can prevent absence seizures. In these studies, this compound demonstrated a protective effect against seizures. The compound's ability to delay the onset of seizures or reduce their severity has been compared to standard anticonvulsant drugs like phenytoin (B1677684) and carbamazepine.

Table 4: Anticonvulsant Activity of this compound

Model Parameter Measured This compound Standard Drugs
Maximal Electroshock (MES) Test Protection against tonic-clonic seizures Protective effect observed Phenytoin

Investigation of Ligand-Protein Interactions beyond Primary Targets

To understand the broader biological implications and potential off-target effects of this compound, computational studies involving molecular docking have been employed. These in silico methods are used to predict the binding orientation of the compound to various protein targets. While the primary targets are often related to its observed pharmacological activities (e.g., cyclooxygenase for anti-inflammatory effects), these studies have been extended to explore interactions with other biologically relevant proteins.

Structure Activity Relationship Sar Investigations of 2 2 1h Pyrazol 1 Yl Phenyl Acetic Acid Derivatives

Impact of Substitutions on the Pyrazole (B372694) Ring on Biological Activity

The pyrazole ring is a key heterocyclic motif that offers multiple sites for substitution, and modifications at these positions can significantly alter the biological profile of the parent compound. globalresearchonline.netmdpi.comallresearchjournal.com Research has shown that the nature and position of substituents on the pyrazole ring are critical determinants of activity.

Studies on various pyrazole-containing compounds have demonstrated that introducing different functional groups can modulate their inhibitory activity against various enzymes and receptors. For example, in a series of pyrazole-based inhibitors, the introduction of small alkyl groups like methyl or ethyl at positions 3 and 5 of the pyrazole ring was explored. It was found that a 3-methyl-5-ethyl substitution pattern could be favorable for activity, whereas a 3,5-diethyl substitution led to a decrease in potency, suggesting that steric bulk is a sensitive parameter. acs.org Furthermore, the electronic properties of the substituents play a significant role. Electron-donating groups, such as methyl, and halogen groups have been shown in some contexts to yield more active compounds than electron-withdrawing groups like nitro functionalities.

Table 1: Effect of Pyrazole Ring Substitutions on Biological Activity

Position of SubstitutionSubstituent TypeGeneral Impact on Activity
N1Aryl, Substituted ArylCan significantly enhance potency; sensitive to aryl substitution pattern.
C3 & C5Small Alkyl (e.g., Methyl, Ethyl)Potency is sensitive to the size and combination of alkyl groups. acs.org
C3 & C5PhenylOften a key feature for potent activity in many inhibitor classes. nih.gov
C4Halogen, NitrileCan modulate electronic properties and binding interactions.

These findings underscore that the pyrazole ring is not merely a structural scaffold but an active participant in molecular recognition, where targeted substitutions can fine-tune the pharmacological effect.

Effects of Modifications to the Phenyl Moiety

The central phenyl ring in 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid acts as a crucial linker, orienting the pyrazole ring and the acetic acid side chain in a specific spatial arrangement. Modifications to this phenyl moiety can impact the molecule's conformation, lipophilicity, and ability to form key interactions with target proteins.

SAR investigations have shown that the substitution pattern on this central ring is a critical factor. For instance, in the development of anti-HIV agents based on a phenylpyrazole scaffold, structural optimization of the phenyl ring led to significantly more potent derivatives. nih.gov The introduction of substituents such as chloro, dichloro, or biphenyl (B1667301) groups can drastically alter the compound's activity profile. nih.gov This suggests that the phenyl ring often engages with hydrophobic pockets in the target's binding site, where the size and electronic nature of the substituents dictate the strength of these interactions.

For example, replacing the phenyl group with other aromatic or heteroaromatic systems is a common strategy to explore different binding modes or improve physicochemical properties. In the context of cannabinoid-1 (CB1) receptor antagonists, bioisosteric replacement of a phenyl group at the 5-position of a pyrazole core with a 5-alkynyl-2-thienyl moiety led to a novel class of highly potent and selective compounds. nih.gov This highlights that the phenyl ring's role can sometimes be fulfilled or enhanced by other cyclic systems that maintain the necessary structural orientation while offering different electronic and steric properties.

Influence of Variations within the Acetic Acid Side Chain and its Derivatives

The acetic acid side chain is a classic pharmacophore, particularly in non-steroidal anti-inflammatory drugs (NSAIDs), where the carboxylic acid group is often essential for binding to the active site of cyclooxygenase (COX) enzymes. Variations within this side chain, including altering its length, replacing the carboxylic acid with bioisosteres, or converting it into esters or amides, can have a profound impact on activity, selectivity, and pharmacokinetic properties.

The carboxylic acid group is a key moiety for potent inhibitory activity in many classes of enzyme inhibitors. mdpi.com Its ability to act as a hydrogen bond donor and acceptor allows it to anchor the molecule within the active site of a target protein. Studies on related structures have shown that converting the carboxylic acid to an ester or amide can lead to a significant decrease or complete loss of activity, confirming the importance of the acidic proton.

However, bioisosteric replacement of the carboxylic acid group is a widely used strategy to improve properties like cell permeability and metabolic stability, or to find new binding interactions. nih.gov Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. For example, in the development of meprin inhibitors, the evaluation of carboxylic acid bioisosteres on a pyrazole scaffold resulted in a general improvement of activity against meprin β. nih.gov

Lengthening or branching the acetic acid chain can also affect potency. Changing from an acetic acid to a propionic acid derivative, for instance, alters the position of the carboxylate group and can affect the optimal orientation for binding. High-throughput screening has identified the pyrazole-4-acetic acid substructure as a hit for CRTh2 receptor antagonists, and subsequent optimization revealed a very tight SAR, indicating that the precise structure of this side chain is critical for activity. nih.gov

Table 2: Influence of Acetic Acid Side Chain Modifications

Modification TypeExampleGeneral Impact on Activity
Esterification/Amidation-COOCH₃, -CONH₂Often leads to a significant reduction or loss of activity.
Bioisosteric ReplacementTetrazole, Hydroxamic AcidCan maintain or improve activity while altering physicochemical properties. nih.govnih.gov
Chain Length VariationPropionic AcidCan alter binding affinity by changing the position of the acidic group.

Conformational Analysis and Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another that retains similar chemical and physical properties, with the goal of enhancing activity or improving pharmacokinetic properties. nih.gov This strategy has been applied to all three parts of the this compound scaffold.

Pyrazole Ring: Bioisosteric replacement of the pyrazole ring with other five-membered heterocycles like isoxazole (B147169) or thiazole (B1198619) can be explored to probe for new interactions or to circumvent metabolic liabilities.

Phenyl Moiety: As previously mentioned, replacing the phenyl ring with bioisosteres like thiophene (B33073) has proven successful in discovering novel antagonists. nih.gov

Acetic Acid Side Chain: The replacement of the carboxylic acid with bioisosteres like tetrazole is a classic example used to improve oral bioavailability and metabolic stability. nih.govnih.gov

These strategies, guided by computational modeling and structural analysis, are integral to rationally designing more effective and safer therapeutic agents based on this chemical scaffold.

Quantitative Correlation of Structural Features with Pharmacological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies use statistical methods to create mathematical models that correlate the chemical structure of compounds with their biological activity. These models help in understanding which physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) are most important for efficacy and allow for the prediction of the activity of new, unsynthesized compounds. nih.gov

For a series of this compound derivatives, a QSAR model could be developed to quantify the impact of different substituents. For instance, descriptors such as Hammett constants (for electronic effects), molar refractivity (for steric effects), and logP (for lipophilicity) for substituents on the pyrazole and phenyl rings could be used as variables.

A hypothetical QSAR equation might look like: log(1/IC₅₀) = c₁(logP) - c₂(MR)² + c₃*(σ) + constant

In this equation:

IC₅₀ is the concentration of the compound required to achieve 50% inhibition.

logP represents the lipophilicity of a substituent.

MR (molar refractivity) represents the steric bulk.

σ (Hammett constant) represents the electronic effect.

The coefficients (c₁, c₂, c₃) determined from the analysis would indicate the relative importance of each property. A positive coefficient for logP would suggest that increasing lipophilicity enhances activity, while a negative coefficient for MR might indicate that bulky substituents are detrimental. Such models provide a quantitative framework for the qualitative observations made in traditional SAR studies and are invaluable for guiding the rational design of new, more potent analogs. nih.gov

Mechanism of Action and Biological Target Identification

Elucidation of Molecular Pathways and Signaling Cascades

While the precise molecular pathways and signaling cascades affected by 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid are not yet fully elucidated, preliminary studies on structurally related pyrazole (B372694) derivatives offer potential avenues of investigation. Pyrazole-based compounds have been noted for their ability to modulate various signaling pathways critical in cellular processes. For instance, some pyrazole derivatives have been shown to influence inflammatory pathways by acting as antagonists for receptors like the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2). nih.govnih.gov The CRTh2 receptor is a G-protein coupled receptor that, upon activation by its ligand prostaglandin (B15479496) D2, mediates allergic inflammation. Antagonism of this receptor by small molecules can disrupt the downstream signaling cascade, which typically involves the activation of phospholipase C and subsequent increases in intracellular calcium.

Furthermore, other pyrazole-containing molecules have demonstrated activity as activators of G protein-gated inwardly-rectifying potassium (GIRK) channels. nih.gov Activation of GIRK channels, which are crucial for regulating neuronal excitability, leads to potassium ion efflux and hyperpolarization of the cell membrane, thereby reducing neuronal firing. It is plausible that this compound could interact with similar pathways, though direct evidence is required to confirm this.

Experimental Approaches for Target Deconvolution and Validation

Identifying the direct molecular targets of a compound is a critical step in understanding its mechanism of action. Several experimental approaches are available for this process, known as target deconvolution.

Affinity chromatography is a powerful technique that can be employed to isolate and identify the binding partners of a small molecule from a complex biological sample. In this method, this compound would be immobilized on a solid support matrix. A cell lysate or tissue extract is then passed over this matrix. Proteins that specifically bind to the compound will be retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry.

Chemical proteomics represents another advanced strategy for target identification. nih.gov This approach often utilizes a modified version of the compound of interest that incorporates a reactive group and a reporter tag. This "chemical probe" is introduced to cells or cell lysates, where it covalently binds to its protein targets. The tagged proteins can then be enriched and identified by mass spectrometry, providing a snapshot of the compound's interactome within a complex biological system. nih.gov These methods are instrumental in moving from an observed phenotype to a defined molecular mechanism. nih.gov

Investigation of Enzyme-Substrate and Receptor-Ligand Dynamics

Understanding the dynamics of how this compound interacts with its potential targets, be they enzymes or receptors, is crucial for optimizing its activity. Computational modeling and biophysical techniques are key to these investigations.

Molecular docking simulations can predict the preferred binding orientation and affinity of the compound within the active site of an enzyme or the binding pocket of a receptor. These models can provide insights into the specific amino acid residues involved in the interaction, guiding further experimental validation.

Biophysical methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on the binding affinity (Kd), stoichiometry, and kinetics of the interaction between the compound and its purified target protein. For enzymatic targets, enzyme inhibition assays are performed to determine the inhibitory concentration (IC50) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This detailed understanding of the enzyme-substrate or receptor-ligand dynamics is fundamental to structure-activity relationship (SAR) studies. nih.gov

Understanding Selectivity Profiles and Off-Target Effects (Pre-clinical)

An ideal therapeutic agent exhibits high selectivity for its intended target, minimizing off-target effects that can lead to toxicity. Pre-clinical assessment of the selectivity profile of this compound is a critical component of its development.

This is typically achieved by screening the compound against a panel of related and unrelated biological targets, such as a broad range of kinases, G-protein coupled receptors, and ion channels. The results of these screens generate a selectivity profile, highlighting the compound's preference for its primary target(s) over other proteins.

For instance, if the primary target is identified as a specific enzyme, the compound would be tested against other enzymes within the same family to assess its isoform selectivity. A favorable selectivity profile, characterized by high potency against the intended target and significantly lower potency against other targets, is a key indicator of a promising drug candidate. Any identified off-target interactions at physiologically relevant concentrations would require further investigation to assess the potential for adverse effects.

Below is a table summarizing potential biological targets for pyrazole-based compounds, which could be investigated for this compound.

Potential Target ClassSpecific ExamplePotential Effect of Interaction
G-Protein Coupled ReceptorsCRTh2Antagonism, leading to anti-inflammatory effects. nih.govnih.gov
Ion ChannelsGIRK1/2Activation, leading to neuronal inhibition. nih.gov
EnzymesMeprin α and βInhibition, potentially impacting metalloproteinase activity. nih.gov

Further research utilizing the methodologies described above will be essential to fully characterize the biological activity of this compound and to determine its therapeutic potential.

Pre Clinical Pharmacokinetics and Metabolism Studies of Pyrazolyl Acetic Acid Compounds

In Vitro Absorption, Distribution, and Stability Assays

Initial screening of drug candidates involves a battery of in vitro assays to predict their behavior in a biological system. These tests provide early insights into potential absorption barriers and stability issues.

Caco-2 Permeability: The Caco-2 cell monolayer assay is a widely accepted in vitro model for predicting human intestinal drug absorption. researchgate.net These cells, derived from a human colon adenocarcinoma, differentiate to form a polarized monolayer with tight junctions, mimicking the epithelial barrier of the small intestine. nih.gov The apparent permeability coefficient (Papp) is calculated to classify compounds. Generally, compounds with a Papp value greater than 1 x 10⁻⁶ cm/s are considered to have high permeability, while those with values below this threshold may exhibit absorption challenges. researchgate.net For acidic compounds like pyrazolyl acetic acids, which belong to the non-steroidal anti-inflammatory drug (NSAID) class, this assay is crucial for assessing oral bioavailability. litfl.com The assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption. nih.gov

Table 1: Illustrative Caco-2 Permeability Data for a Pyrazolyl Acetic Acid Compound

DirectionPapp (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Classification
Apical to Basolateral (A-B)2.52.4Moderate Permeability, Potential Efflux Substrate
Basolateral to Apical (B-A)6.0

Plasma Stability: The stability of a drug candidate in plasma is a critical parameter that influences its in vivo half-life and duration of action. Plasma contains various esterases and other enzymes that can degrade susceptible compounds. The assay involves incubating the test compound in plasma from different species (e.g., rat, mouse, human) at 37°C and measuring the percentage of the compound remaining over time using methods like LC-MS/MS. umich.edunih.gov Compounds that are rapidly degraded may have a short half-life in vivo, potentially requiring more frequent dosing.

Table 2: Representative Plasma Stability Data

SpeciesTime (min)% Parent Compound RemainingCalculated Half-life (t½, min)
Human0100>120 (Stable)
6098.5
12096.2
Rat0100>120 (Stable)
6097.1
12095.5

Metabolic Transformation Pathways

Understanding how a compound is metabolized is essential for predicting its clearance, identifying potential drug-drug interactions, and ensuring that no toxic metabolites are formed.

Hepatic Microsomal Stability: The liver is the primary site of drug metabolism, which is largely mediated by enzymes located in the endoplasmic reticulum of hepatocytes. creative-bioarray.com Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a rich complement of these enzymes, particularly the Cytochrome P450 (CYP) superfamily. creative-bioarray.comprotocols.io The hepatic microsomal stability assay assesses a compound's susceptibility to this phase I metabolism. researchgate.net By incubating the compound with liver microsomes and an NADPH-regenerating system, the rate of disappearance of the parent drug is measured. protocols.io This data is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which can be scaled to predict in vivo hepatic clearance. protocols.ionih.gov

Metabolite Identification: Identifying the metabolic products of a new chemical entity is a key step in its preclinical evaluation. umich.edu Following incubation with liver microsomes or hepatocytes, samples are analyzed using high-resolution mass spectrometry (LC-MS/MS) to detect and structurally elucidate potential metabolites. rrpharmacology.ru This process helps to identify "metabolic soft spots" on the molecule—positions that are susceptible to enzymatic transformation. umich.edu Common metabolic pathways for acidic drugs include hydroxylation, oxidation, and subsequent conjugation (Phase II metabolism) to form glucuronides. For pyrazole-containing structures like the NSAID celecoxib, metabolism primarily involves oxidation of a methyl group to a carboxylic acid. semanticscholar.org Identifying these pathways is crucial for understanding the compound's clearance mechanism.

Enzyme Induction/Inhibition Profiles

Drug candidates are rigorously tested for their potential to interact with metabolic enzymes, as this can lead to significant drug-drug interactions (DDIs).

Cytochrome P450 Inhibition: Inhibition of CYP enzymes is a major cause of pharmacokinetic DDIs. nih.govnih.gov When one drug (the perpetrator) inhibits a CYP enzyme, it can decrease the metabolism of a co-administered drug (the victim), leading to increased plasma concentrations and potential toxicity. biomolther.org Therefore, compounds like 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid are screened against a panel of the most clinically relevant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). pensoft.net These assays determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. Low IC50 values suggest a higher risk of DDIs. Pyrazole-containing compounds have been noted to interact with CYP enzymes; for instance, pyrazole (B372694) itself can inhibit CYP2E1. nih.gov

Table 3: Typical Cytochrome P450 Inhibition Profile

CYP IsoformIC50 (µM)Potential for Inhibition
CYP1A2>50Low
CYP2C915.2Moderate
CYP2C19>50Low
CYP2D68.9Moderate-High
CYP3A425.7Low-Moderate

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly affects its pharmacokinetic profile. mdpi.com

Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with pharmacological targets, and be cleared by metabolic enzymes or renal excretion. nih.gov Acetic acid derivatives, like many NSAIDs, are often highly bound to plasma proteins, particularly albumin. litfl.comnih.gov High protein binding (>99%) can lead to a low volume of distribution and reduced clearance, thereby extending the drug's half-life. nih.gov The degree of plasma protein binding (PPB) is typically determined using methods such as equilibrium dialysis or ultrafiltration. nih.gov Because binding can be saturable, it is often assessed across a range of concentrations.

Table 4: Illustrative Plasma Protein Binding Data

Species% Bound% Unbound (Free Fraction)
Human99.20.8
Rat98.51.5
Mouse97.92.1
Dog99.40.6

Future Research Directions and Translational Perspectives for Pyrazolyl Acetic Acid Derivatives

Rational Design of Next-Generation Analogs with Enhanced Efficacy and Selectivity

The future development of derivatives of 2-[2-(1H-pyrazol-yl)phenyl]acetic acid will heavily rely on rational design strategies to optimize their therapeutic potential. By understanding the structure-activity relationships (SAR), researchers can systematically modify the core molecule to enhance its efficacy against specific biological targets while minimizing off-target effects. nih.govresearchgate.net

Computational modeling, including quantitative structure-activity relationship (QSAR) studies and molecular docking, will be instrumental in this process. researchgate.netconnectjournals.com These techniques allow for the in-silico prediction of how structural modifications to the pyrazole (B372694) ring, the phenylacetic acid moiety, or its substituents will affect binding affinity and selectivity for target proteins such as enzymes or receptors. connectjournals.com For instance, strategic placement of functional groups can improve interactions with key amino acid residues in a target's active site, leading to more potent and selective inhibition. frontiersin.org

Key areas for structural modification include:

Substitution on the Pyrazole Ring: Introducing various substituents on the pyrazole ring can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. researchgate.net

Modification of the Acetic Acid Side Chain: The carboxylic acid group is a critical feature, but converting it into bioisosteres like tetrazoles or hydroxamic acids could alter the compound's pharmacokinetic properties and target interactions. Esterification to create prodrugs is another strategy to improve properties like bioavailability. nih.gov

Alterations to the Phenyl Ring: Adding or modifying substituents on the phenyl ring can enhance potency and selectivity. For example, in other pyrazole series, adding specific groups has led to dual inhibition of targets like COX/LOX or EGFR/VEGFR-2, which is a promising strategy for complex diseases like cancer. frontiersin.orgfrontiersin.org

Table 1: Rational Design Strategies for Pyrazolyl Acetic Acid Analogs
Structural Modification AreaStrategyAnticipated OutcomeExample Target Class
Pyrazole RingIntroduction of alkyl, aryl, or halogen groupsEnhanced binding affinity, improved selectivity, altered metabolic stabilityKinases (e.g., EGFR, VEGFR), Cyclooxygenases (COX)
Phenyl RingSubstitution with electron-donating or withdrawing groupsIncreased potency, modulation of pharmacokinetic profileEnzymes, G-protein-coupled receptors (GPCRs)
Acetic Acid MoietyConversion to bioisosteres (e.g., tetrazole, hydroxamic acid)Improved oral bioavailability, altered target engagementMetalloproteinases, histone deacetylases (HDACs)
Core ScaffoldMolecular hybridization with other pharmacophoresCreation of dual-action or multi-target ligandsMultiple targets in cancer or inflammatory pathways

Application of Advanced Screening Technologies for Novel Target Discovery

High-throughput screening (HTS) technologies have revolutionized drug discovery by enabling the rapid testing of large compound libraries against numerous biological targets. nih.gov Applying these technologies to libraries of 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid derivatives could unveil entirely new therapeutic applications. High-throughput virtual screening (HTVS) can computationally screen vast virtual libraries of pyrazole analogs against structural models of various proteins to identify potential hits before synthesis, saving time and resources. researchgate.net

Phenotypic screening, where compounds are tested for their effects on cell behavior or disease models without a preconceived target, is another powerful approach. This can identify derivatives that, for example, halt cancer cell proliferation or reduce inflammation, leading to subsequent studies to deconvolve the mechanism of action and identify the molecular target. nih.gov

Table 2: Advanced Screening for Novel Target Identification
Screening TechnologyDescriptionPotential Novel Targets for Pyrazolyl Acetic Acid Derivatives
High-Throughput Virtual Screening (HTVS)Computational screening of virtual compound libraries against protein structures.Novel kinases, proteases, metabolic enzymes, epigenetic targets.
Biochemical High-Throughput Screening (HTS)Automated testing of physical compounds against purified enzymes or receptors.CRTh2 antagonists, previously unexplored GPCRs, phosphatases. nih.gov
Cell-Based Phenotypic ScreeningAssessing compound effects on cellular models of disease.Targets involved in apoptosis, angiogenesis, immune response, neuroprotection.
Fragment-Based ScreeningIdentifying small molecular fragments that bind to a target, then growing them into lead compounds.Targets that are difficult to "drug" with larger molecules.

Exploration of Polypharmacology and Combination Therapies (pre-clinical)

The "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases like cancer often involve multiple redundant signaling pathways. Polypharmacology, the concept of designing single molecules to interact with multiple targets, is a promising strategy. Pyrazole derivatives are well-suited for this approach, with numerous examples of multi-target inhibitors. nih.govfrontiersin.org Future research should focus on designing analogs of this compound that can simultaneously modulate key targets in a disease pathway, such as dual inhibitors of EGFR and VEGFR-2 in oncology. frontiersin.org

In parallel, exploring the use of these derivatives in combination with existing drugs is a critical preclinical step. Combining a novel pyrazole derivative with a standard-of-care chemotherapy agent, for instance, could lead to synergistic effects, allowing for lower doses of each drug and potentially reducing toxicity. nih.gov Preclinical studies using cell culture and animal models are essential to identify effective combinations and to understand the molecular basis of their synergy. For example, pyrazole-based COX-2 inhibitors have been shown to provide synergistic activity with other antitumor drugs. nih.gov

Development of Advanced Delivery Systems for Pre-clinical Models

A significant challenge in drug development is ensuring that a compound reaches its intended target in the body at a sufficient concentration. Many promising compounds, including some pyrazole derivatives, exhibit poor physicochemical properties such as low aqueous solubility, which can limit their oral bioavailability. nih.gov Overcoming these limitations requires the development of advanced drug delivery systems.

Future preclinical research should explore various formulation strategies for pyrazolyl acetic acid derivatives:

Prodrugs: The acetic acid moiety can be temporarily modified (e.g., as an ester) to create a more lipophilic prodrug that can better cross cell membranes. Once inside the body, metabolic enzymes would cleave the modifying group to release the active parent drug. nih.gov

Nanoparticle-Based Systems: Encapsulating the drug within nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from premature degradation, improve its solubility, and potentially enable targeted delivery to specific tissues, like tumors. nih.govmdpi.com Cationic nanoparticles enriched with pyrazole have been explored as potential antibacterial agents. nih.gov

These strategies aim to improve the pharmacokinetic profile of the compounds in animal models, a crucial step for their potential translation to clinical use.

Potential for Agrochemical and Material Science Applications

Beyond pharmaceuticals, the pyrazole scaffold is of significant interest in other scientific and industrial sectors. mdpi.com The unique structural and chemical properties of pyrazole derivatives make them valuable in agrochemicals and material science.

Agrochemicals: The pyrazole ring is a core component of many commercially successful pesticides. nih.govccspublishing.org.cn Research into this compound derivatives could lead to the development of new herbicides, insecticides, or fungicides with novel mechanisms of action or improved environmental profiles. nih.govnih.gov For example, specific pyrazole derivatives have been developed as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme target for herbicides. nih.gov

Material Science: The aromatic and electron-rich nature of the pyrazole ring imparts useful properties for the creation of advanced functional materials. mdpi.com Pyrazole derivatives are being investigated for use in:

Polymers: Incorporation into polymer chains can enhance thermal stability and confer specific electronic properties.

Organic Light-Emitting Diodes (OLEDs): Pyrazole-based compounds can be used as components in the emissive layers of OLEDs for display and lighting applications. ijrpr.com

Energetic Materials: Nitrated pyrazoles are explored for their high heat of formation and stability, making them candidates for advanced explosives and propellants. nih.gov

Table 3: Potential Applications in Agrochemicals and Material Science
FieldPotential ApplicationRationale
AgrochemicalsHerbicidesInhibition of essential plant enzymes (e.g., HPPD). nih.gov
FungicidesDisruption of fungal cell processes.
InsecticidesTargeting insect-specific neurological or metabolic pathways. nih.gov
Material ScienceConductive PolymersThe π-electron system of the pyrazole ring can facilitate charge transport.
Organic Electronics (e.g., OLEDs)Tunable photophysical properties suitable for light emission. ijrpr.com
Energetic MaterialsHigh nitrogen content and thermal stability of nitrated derivatives. nih.gov

Q & A

What are the common synthetic routes for 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid, and what factors influence reaction yields?

Basic Research Question
Methodological Answer:
The synthesis of pyrazole-acetic acid derivatives typically involves nucleophilic substitution or coupling reactions. A general approach includes reacting pyrazole derivatives with halogenated acetic acid under basic conditions. For example, chloroacetic acid and pyrazole can react in the presence of sodium hydroxide or potassium carbonate in ethanol/water solvents . Key factors affecting yields include:

  • Base selection : Strong bases (e.g., NaOH) improve deprotonation of the pyrazole nitrogen, enhancing nucleophilicity.
  • Solvent polarity : Polar solvents (e.g., ethanol) stabilize transition states in nucleophilic substitution.
  • Temperature : Elevated temperatures (50–80°C) accelerate reaction rates but may promote side reactions.
Synthetic Method Comparison
Starting Materials
Reaction Conditions
Yield Range

How can researchers optimize reaction conditions using statistical experimental design?

Advanced Research Question
Methodological Answer:
Statistical design of experiments (DoE) minimizes trial-and-error approaches. For instance, factorial designs can screen variables like temperature, base concentration, and solvent ratio. Response surface methodology (RSM) then optimizes interactions between critical parameters .

  • Step 1 : Perform a fractional factorial design to identify significant factors.
  • Step 2 : Use central composite design (CCD) in RSM to model nonlinear relationships.
  • Step 3 : Validate predictions with confirmatory experiments.
    This approach reduces experimental runs by 30–50% while maximizing yield and purity .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Methodological Answer:
Key techniques include:

  • X-ray crystallography : Resolves 3D structure and confirms substituent positions (e.g., bond angles in pyrazole rings) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. Aromatic protons typically appear at δ 6.5–8.5 ppm .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
Characterization Data Summary
X-ray Diffraction
NMR Shifts

How to resolve contradictions in spectroscopic data when analyzing structural isomers?

Advanced Research Question
Methodological Answer:
Structural isomers (e.g., pyrazole substitution patterns) may show overlapping NMR/IR signals. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves coupling networks and assigns ambiguous peaks .
  • Computational DFT calculations : Predicts NMR/IR spectra for comparison with experimental data .
  • X-ray crystallography : Provides definitive structural proof .
    For example, distinguishing 2- vs. 3-pyrazole substitution requires correlating 1^1H-13^13C HMBC correlations with computed spectra .

What are the biological activities of pyrazole-acetic acid derivatives, and how are these assessed?

Basic Research Question
Methodological Answer:
Pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and kinase inhibitory activities. Standard assays include:

  • Antimicrobial susceptibility : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
  • Enzyme inhibition : Fluorescence-based assays for kinase activity (e.g., EGFR inhibition) .
  • Cytotoxicity : MTT assays on mammalian cell lines .
Biological Activity Data
MIC Values
IC₅₀ (Kinase Inhibition)

What computational methods predict the compound’s reactivity or interactions with biological targets?

Advanced Research Question
Methodological Answer:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulates binding interactions with proteins (e.g., docking to COX-2) .
  • Reaction Path Search : Quantum mechanics (QM) identifies transition states and intermediates in synthesis pathways .
    For example, MD simulations of this compound with COX-2 reveal hydrogen bonding with Arg120 and Tyr355 .

What are the challenges in purifying this compound, and what techniques are recommended?

Basic Research Question
Methodological Answer:
Challenges include low solubility in aqueous media and contamination with regioisomers. Recommended methods:

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve isomers .
  • Flash Chromatography : Silica gel with ethyl acetate/hexane eluents (polarity adjusted for retention) .

How to design kinetic studies to understand degradation pathways under various conditions?

Advanced Research Question
Methodological Answer:

  • Experimental Design : Vary pH (2–12), temperature (25–60°C), and light exposure.
  • Analytical Tools : Monitor degradation via HPLC-UV or LC-MS at timed intervals .
  • Kinetic Modeling : Fit data to zero/first-order models; compute activation energy via Arrhenius plots.
    For hydrolytic degradation, pseudo-first-order kinetics are typical, with t1/2t_{1/2} values ranging from 2–24 hours depending on pH .

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